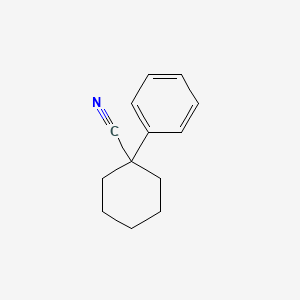

1-Phenylcyclohexanecarbonitrile

Description

The exact mass of the compound 1-Phenylcyclohexanecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106872. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylcyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXIEQKHXAYAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176448 | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-23-2 | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2201-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7PJG8E4XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenylcyclohexanecarbonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Phenylcyclohexanecarbonitrile

Introduction

1-Phenylcyclohexanecarbonitrile (PCC), with the chemical formula C₁₃H₁₅N, is a significant organic compound primarily recognized as a direct precursor in the synthesis of Phencyclidine (PCP) and its analogs.[1][2][3] Its molecular structure, characterized by a cyclohexane ring geminally disubstituted with a phenyl group and a nitrile group, dictates its chemical reactivity and physical properties. This guide provides a comprehensive analysis of the molecular architecture of 1-Phenylcyclohexanecarbonitrile, delving into its spectroscopic signature, conformational dynamics, and synthesis. The content is tailored for researchers and professionals in medicinal chemistry, pharmacology, and forensic science who require a detailed understanding of this controlled substance precursor.

Molecular Identity and Physicochemical Properties

1-Phenylcyclohexanecarbonitrile is a disubstituted cyclohexane. The core structure consists of a cyclohexane ring where one carbon atom is bonded to both a phenyl group (-C₆H₅) and a nitrile group (-C≡N).

| Property | Value | Source |

| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile | [4] |

| CAS Number | 2201-23-2 | [4][5][6][7] |

| Molecular Formula | C₁₃H₁₅N | [4][5][6] |

| Molecular Weight | 185.27 g/mol | [4][6] |

| Appearance | Transparent colorless to light brown liquid | [7] |

| Boiling Point | 141°C at 7 mmHg | [7] |

dot graph "1_Phenylcyclohexanecarbonitrile_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: 2D structure of 1-Phenylcyclohexanecarbonitrile.

Spectroscopic and Spectrometric Characterization

The elucidation of the molecular structure of 1-Phenylcyclohexanecarbonitrile relies on a combination of spectroscopic techniques that probe its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is characterized by two main regions. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The ten protons of the cyclohexane ring resonate in the upfield region (δ 1.5-2.5 ppm), often as a complex and broad series of multiplets due to intricate spin-spin coupling and conformational dynamics.[8]

-

¹³C NMR: The carbon NMR spectrum provides evidence for all 13 carbon atoms in unique chemical environments. Key signals include the nitrile carbon (δ ~120-125 ppm), the quaternary carbon C1 (δ ~45-55 ppm), multiple signals for the aromatic carbons of the phenyl ring (δ ~125-145 ppm), and distinct signals for the five CH₂ groups of the cyclohexane ring (δ ~25-40 ppm).[4]

| Data Type | Expected Chemical Shifts / Signals |

| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ 1.5-2.5 (m, 10H, Cyclohexane-H) |

| ¹³C NMR | δ 125-145 (Ar-C), δ 120-125 (C≡N), δ 45-55 (Quaternary C), δ 25-40 (Cyclohexane CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band appears in the range of 2220-2260 cm⁻¹, which is characteristic of the nitrile functional group.[4]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ indicate the C-H stretching vibrations of the phenyl ring.

-

Aliphatic C-H Stretch: Strong absorption bands below 3000 cm⁻¹ correspond to the C-H stretching of the sp³-hybridized carbons in the cyclohexane ring.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Nitrile (C≡N) | 2220 - 2260 (sharp, medium) |

| Aromatic C-H | 3010 - 3100 (medium) |

| Aliphatic C-H | 2850 - 2960 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 185).

-

Fragmentation: Common fragmentation pathways include the loss of the nitrile group (-CN) and cleavage of the cyclohexane ring, leading to various daughter ions that help confirm the overall structure.

Conformational Analysis

The non-planar nature of the cyclohexane ring is a critical aspect of the molecule's three-dimensional structure. Like unsubstituted cyclohexane, the ring in 1-Phenylcyclohexanecarbonitrile exists predominantly in a chair conformation to minimize angular and torsional strain.[9][10]

For a 1,1-disubstituted cyclohexane, the two substituents are attached to the same carbon atom (C1). This carbon has one axial and one equatorial bond. The molecule undergoes rapid ring inversion (chair-flip) at room temperature, interconverting the two possible chair conformers. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial.

The conformational equilibrium is dictated by steric hindrance. The bulkier of the two substituents will preferentially occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[10][11] In 1-Phenylcyclohexanecarbonitrile, the phenyl group is significantly larger than the linear nitrile group. Consequently, the equilibrium heavily favors the conformer where the phenyl group is in the equatorial position and the nitrile group is in the axial position.

dot graph Conformational_Equilibrium { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Conformational equilibrium of 1-Phenylcyclohexanecarbonitrile.

Synthesis and Chemical Reactivity

1-Phenylcyclohexanecarbonitrile is a crucial intermediate, and its synthesis is a key step in the production of illicit substances.

Experimental Protocol: Synthesis

A common laboratory synthesis involves the reaction of cyclohexanone with potassium cyanide and aniline hydrochloride, which generates an α-aminonitrile that is then deaminated. A more direct and frequently cited clandestine method involves the reaction between phenylmagnesium bromide (a Grignard reagent) and 1-piperidinocyclohexanecarbonitrile.[2][3] Note that 1-piperidinocyclohexanecarbonitrile is also often abbreviated as PCC, which can lead to confusion.

Step-by-Step Synthesis via Grignard Reaction:

-

Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction: A solution of 1-piperidinocyclohexanecarbonitrile in an anhydrous solvent (e.g., diethyl ether or THF) is slowly added to the prepared Grignard reagent at reduced temperature.

-

Workup: The reaction mixture is quenched by carefully adding an aqueous acid solution (e.g., ammonium chloride or dilute HCl).

-

Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude 1-Phenylcyclohexanecarbonitrile can be purified by vacuum distillation.

Reactivity: Conversion to Phencyclidine (PCP)

The primary chemical significance of 1-Phenylcyclohexanecarbonitrile is its role as the penultimate precursor to PCP. This is achieved by reacting it with another Grignard reagent, specifically piperidinemagnesium bromide. This reaction replaces the nitrile group with a piperidine ring to form the final PCP molecule.

Conclusion

The molecular structure of 1-Phenylcyclohexanecarbonitrile is well-defined by its constituent phenyl, cyclohexyl, and nitrile moieties. Its three-dimensional architecture is dominated by the chair conformation of the cyclohexane ring, with a strong preference for the bulky phenyl group to occupy the equatorial position. This structural understanding, corroborated by spectroscopic data, is essential for its identification, synthesis, and for comprehending its reactivity as a key precursor in the synthesis of phencyclidine. The technical details provided in this guide serve as a foundational reference for professionals engaged in chemical analysis and drug development.

References

- Johns Hopkins University. (n.d.). Evidence for toxic precursors in illicit phencyclidine preparations.

- National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexanecarbonitrile. PubChem.

- Beagle, J. Q. (n.d.). PCP synthesis and effects. Erowid.

- SWGDRUG.org. (2005). Phencyclidine.

- Johnson Jr., W. H. (n.d.). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP).

- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.

- NIST. (n.d.). 1-phenylcyclohexanecarbonitrile. NIST WebBook.

- (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.

-

ResearchGate. (n.d.). FT.IR of Compound[12] The 1 H.NMR-Spectra: showed signals at ƃ.... Retrieved from

- Vibrant Pharma Inc. (n.d.). 1-Phenyl-1-cyclohexanecarbonitrile; 1-Phenylcyclohexane-1-carbonitrile.

- Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).

- Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).

- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scirp.org.

- Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.

- ResearchGate. (n.d.). PCC: Novel oxidation reactions.

- ChemBK. (n.d.). 1-Phenyl-1-cyclohexanecarbonitrile.

- Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.

- YouTube. (2020). Conformational analysis of 1,1-disubstituted cyclohexane.

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. PCP synthesis and effects: table of contents [erowid.org]

- 3. research.tue.nl [research.tue.nl]

- 4. 1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-phenylcyclohexanecarbonitrile [webbook.nist.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to 1-Phenylcyclohexanecarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclohexanecarbonitrile, a versatile bifunctional molecule, serves as a significant intermediate in the synthesis of complex organic structures, particularly within the pharmaceutical and fine chemical industries. This guide provides an in-depth examination of its chemical identity, physicochemical properties, synthesis, and key reactive pathways. By elucidating the causality behind synthetic protocols and the utility of its core functional groups, this document aims to equip researchers with the foundational knowledge required for its effective application in advanced organic synthesis and drug discovery pipelines.

Chemical Identity: Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) to reflect its core structure: a cyclohexane ring substituted with both a phenyl group and a nitrile group at the same carbon atom (position 1).

The IUPAC name for this compound is 1-phenylcyclohexane-1-carbonitrile .[1]

Beyond its formal IUPAC designation, it is recognized by a variety of synonyms and identifiers across chemical databases and commercial suppliers. These are crucial for comprehensive literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile[1] |

| CAS Number | 2201-23-2[1][2][3] |

| Molecular Formula | C₁₃H₁₅N[1][2][3] |

| Common Synonyms | 1-Cyano-1-phenylcyclohexane, 1-Phenyl-1-cyclohexanecarbonitrile, Cyclohexanecarbonitrile, 1-phenyl-[1][2][4] |

| EC Number | 218-608-1[1] |

| UNII | A7PJG8E4XS[1][2] |

Physicochemical Properties

The physical and chemical properties of 1-Phenylcyclohexanecarbonitrile dictate its handling, storage, and behavior in reaction media. It is typically a high-boiling liquid with low solubility in water but good solubility in common organic solvents.

| Property | Value | Source(s) |

| Molecular Weight | 185.26 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |

| Boiling Point | 141°C @ 7 mmHg | [2][4] |

| Density | 1.01 g/cm³ | [2][4] |

| Refractive Index | 1.5332 - 1.5352 | [2][4] |

| Storage Condition | Room temperature, sealed in a dry environment | [2][4] |

Synthesis Pathway and Experimental Protocol

The construction of the 1-phenylcyclohexanecarbonitrile scaffold is efficiently achieved through a double alkylation of a benzylic nitrile. The following protocol, adapted from established methods, utilizes the nucleophilicity of the carbanion generated from phenylacetonitrile to form the six-membered ring.[2]

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to 1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Phenylcyclohexanecarbonitrile (CAS No. 2201-23-2), a versatile chemical intermediate. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, moving beyond a simple data sheet to offer a deeper understanding of this compound's properties, synthesis, and safe handling. As a senior application scientist, the focus is on the "why" behind the "how," ensuring that the information is not only accurate but also contextually relevant for laboratory and development settings.

Core Compound Identification and Properties

1-Phenylcyclohexanecarbonitrile, also known as 1-cyano-1-phenylcyclohexane, is a substituted nitrile with a distinct molecular architecture that lends itself to further chemical modifications.[1][2][3] Its core structure consists of a cyclohexane ring and a phenyl group attached to the same carbon atom, which also bears a nitrile functional group.

Physicochemical and Structural Data

A summary of the key properties of 1-Phenylcyclohexanecarbonitrile is presented below for quick reference. These values are critical for planning reactions, purification procedures, and storage.

| Property | Value | Source(s) |

| CAS Number | 2201-23-2 | [1][4][5][6] |

| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile | [1] |

| Molecular Formula | C₁₃H₁₅N | [1][5] |

| Molecular Weight | 185.26 g/mol | [1][5] |

| Appearance | Clear colorless to pale brown/yellow liquid | [4][5] |

| Boiling Point | 141°C at 7 mmHg | [4][5] |

| Density | 1.01 g/cm³ | [4][5] |

| Refractive Index | 1.5332 - 1.5352 | [4][5] |

| Flash Point | 121°C | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

| SMILES | C1CCC(CC1)(C#N)C2=CC=CC=C2 | [1][5] |

| InChIKey | AUXIEQKHXAYAHG-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of 1-Phenylcyclohexanecarbonitrile is most effectively achieved through a nucleophilic substitution reaction. The protocol detailed below is a common and reliable method, starting from readily available precursors.[5] Understanding the mechanism and the rationale for each step is key to achieving a high yield and purity.

Reaction Principle

The synthesis involves the alkylation of the α-carbon of benzyl cyanide (phenylacetonitrile) using 1,5-dibromopentane. The reaction proceeds via the formation of a carbanion intermediate from benzyl cyanide, facilitated by a strong base like sodium hydride (NaH). This carbanion then acts as a nucleophile, displacing the bromide ions from 1,5-dibromopentane in a double substitution to form the cyclohexane ring.

Caption: Synthesis workflow for 1-Phenylcyclohexanecarbonitrile.

Detailed Experimental Protocol

Materials:

-

Benzyl cyanide (phenylacetonitrile)

-

1,5-dibromopentane

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

10% Hydrochloric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, prepare a suspension of sodium hydride in dimethyl sulfoxide (DMSO) at 0°C (ice bath).

-

Addition of Reactants: A mixture of benzyl cyanide and 1,5-dibromopentane is added dropwise to the NaH/DMSO suspension. The temperature should be maintained at 0°C during the addition. The choice of DMSO as a solvent is crucial as it effectively dissolves the reactants and stabilizes the carbanion intermediate.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of water, followed by 10% HCl solution to neutralize the excess base. The product is then extracted with ethyl acetate. The organic layers are combined.

-

Purification: The combined organic layers are washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[5] The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 1-phenyl-1-cyclohexanecarbonitrile as a colorless oil.[5] The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which should show a molecular ion peak at m/z 185.0.[5]

Applications in Research and Drug Development

1-Phenylcyclohexanecarbonitrile is primarily utilized as a chemical intermediate in organic synthesis. Its structure is a precursor to various more complex molecules, particularly in the field of medicinal chemistry.

-

Synthesis of Muscarinic Receptor Ligands: This compound has been used in the synthesis of azaprophen analogues, which are investigated for their activity at muscarinic receptors.[7] These receptors are involved in a wide range of physiological functions and are important targets in drug discovery for conditions affecting the central and peripheral nervous systems.

-

Precursor to other Functionalized Cyclohexanes: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other functionalized 1-phenylcyclohexane derivatives.[2][8] These derivatives can serve as building blocks for novel chemical entities with potential therapeutic applications.

Analytical Characterization

While specific, detailed analytical methods for this compound are not extensively published, standard analytical techniques for organic compounds of this nature are applicable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for confirming the identity and purity of the synthesized product. The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 185, corresponding to the molecular weight of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure. The ¹H NMR spectrum would show characteristic signals for the phenyl protons and the aliphatic protons of the cyclohexane ring. The ¹³C NMR would show the presence of the nitrile carbon, the quaternary carbon, and the carbons of the phenyl and cyclohexane rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a sharp absorption band around 2230 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.

Hazards and Safe Handling

The safe handling of 1-Phenylcyclohexanecarbonitrile is of paramount importance due to its toxicity. All laboratory personnel must be familiar with its hazards and the required safety precautions.

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed.[1][5][9] | |

| Acute Toxicity, Dermal (Category 3) | Danger | H311: Toxic in contact with skin.[9] | |

| Acute Toxicity, Inhalation (Category 3) | Danger | H331: Toxic if inhaled.[9] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[9] | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[9] |

Safe Handling and Personal Protective Equipment (PPE)

Caption: Key safety protocols for 1-Phenylcyclohexanecarbonitrile.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[9]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[9]

Stability and Reactivity:

-

The compound is stable under normal temperatures and pressures.[10]

-

Avoid incompatible materials such as strong oxidizing agents, excess heat, and strong oxidants.[10]

-

Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[10]

Disposal Considerations: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[10]

Conclusion

1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2) is a valuable chemical intermediate with established synthesis protocols. Its utility in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, makes it a compound of interest for researchers and drug development professionals. However, its significant acute toxicity necessitates strict adherence to safety protocols. This guide has provided a comprehensive overview of its properties, synthesis, applications, and, most importantly, its hazards and safe handling procedures, to ensure its effective and safe use in a research and development setting.

References

-

1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem - NIH . PubChem. [Link]

-

Material Safety Data Sheet - 1-Phenyl-1-cyclohexanecarbonitrile 97% - Cole-Parmer . Cole-Parmer. [Link]

-

Synthesis, Molecular Modeling Studies, and Muscarinic Receptor Activity of Azaprophen Analogues - ElectronicsAndBooks . ElectronicsAndBooks. [Link]

-

1-Cyano-1-phenylcyclohexane | CAS#:2201-23-2 | Chemsrc . Chemsrc. [Link]

-

J. Org. Chem., Vol. 36, No. 9, 1971 | PDF | Tetrahydrofuran - Scribd . Scribd. [Link]

Sources

- 1. 1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Cyano-1-phenylcyclohexane | CAS#:2201-23-2 | Chemsrc [chemsrc.com]

- 4. 2201-23-2 | CAS DataBase [m.chemicalbook.com]

- 5. 1-Phenyl-1-cyclohexanecarbonitrile | 2201-23-2 [chemicalbook.com]

- 6. 1-Phenylcyclohexane-1-carbonitrile(2201-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-Phenylcyclohexanecarbonitrile physical and chemical data

An In-Depth Technical Guide to 1-Phenylcyclohexanecarbonitrile: Physicochemical Properties, Synthesis, and Applications

Introduction

1-Phenylcyclohexanecarbonitrile is a disubstituted cyclohexane containing both a phenyl and a nitrile group attached to the same carbon atom. This unique structural arrangement imparts a specific set of physical and chemical properties that make it a molecule of interest in various chemical syntheses. Its CAS number is 2201-23-2.[1][2][3][4] This guide provides a comprehensive overview of the essential physicochemical data, synthetic methodologies, reactivity, and safety considerations for 1-Phenylcyclohexanecarbonitrile, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of 1-Phenylcyclohexanecarbonitrile are fundamental to its handling, application in reactions, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅N | [1][2][3] |

| Molecular Weight | 185.27 g/mol | [1][4] |

| Appearance | Colorless to light yellow or light orange clear liquid | [4][5] |

| Boiling Point | 141 °C at 7 mmHg; 97 °C at 0.3 torr | [4][5][6] |

| Density | 1.01 g/cm³ | [4][5][6] |

| Refractive Index | 1.5332 - 1.5352 | [4][5] |

| Flash Point | 121 °C | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [7][8][9][10] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place | [1][4] |

Synthesis of 1-Phenylcyclohexanecarbonitrile

A common synthetic route to 1-Phenylcyclohexanecarbonitrile involves the alkylation of phenylacetonitrile with a suitable dihaloalkane. The following protocol is based on a reported procedure.[4]

Experimental Protocol

Materials:

-

Phenylacetonitrile (Benzeneacetonitrile)

-

1,5-Dibromopentane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO)

-

Ether

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A suspension of sodium hydride (42.7 g, 1067.0 mmol, 60%) in dimethyl sulfoxide (600.0 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.

-

A mixture of phenylacetonitrile (50.0 g, 426.8 mmol) and 1,5-dibromopentane (58.1 mL, 426.8 mmol) is pre-dissolved in a 1:1 mixture of dimethyl sulfoxide and ether (200.0 mL).

-

The solution from step 2 is added slowly and dropwise to the NaH suspension at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

-

Upon completion of the reaction, water and a 10% HCl solution are carefully added to quench the reaction.

-

The product is extracted with ethyl acetate.

-

The organic layers are combined, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 1-phenyl-1-cyclohexanecarbonitrile as a colorless oil.[4]

Synthesis Workflow Diagram

Caption: Key reactions of 1-Phenylcyclohexanecarbonitrile.

Safety and Handling

1-Phenylcyclohexanecarbonitrile is classified as toxic if swallowed. [3][4]It is also reported to cause skin and eye irritation. [11]Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [9]* First Aid:

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [6] * In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. [6] * In case of eye contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6] * If inhaled: Move to fresh air. If breathing is difficult, give oxygen. [6] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical. [11]

-

References

-

NIST. 1-phenylcyclohexanecarbonitrile. NIST WebBook. [Link]

-

PubChem. 1-Phenylcyclohexanecarbonitrile. National Institutes of Health. [Link]

-

ChemBK. 1-Phenyl-1-cyclohexanecarbonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile. [Link]

-

ChemBK. Cyclopentanecarbonitrile, 1-phenyl-. [Link]

-

PubChem. Cyclohexane. National Institutes of Health. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 1-phenylcyclohexanecarbonitrile [webbook.nist.gov]

- 3. 1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-1-cyclohexanecarbonitrile | 2201-23-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1-Phenylcyclohexane-1-carbonitrile(2201-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 77-57-6: 1-Phenylcyclopentanecarbonitrile | CymitQuimica [cymitquimica.com]

- 9. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

1-Phenylcyclohexanecarbonitrile reactivity and functional groups

An In-Depth Technical Guide to 1-Phenylcyclohexanecarbonitrile: Reactivity, Functional Groups, and Synthetic Utility

Introduction: The Duality of a Key Intermediate

1-Phenylcyclohexanecarbonitrile (PCC), with CAS number 2201-23-2, is an organic compound whose significance is twofold.[1] To the synthetic organic chemist, it represents a versatile building block, a tertiary nitrile whose sterically hindered structure presents both unique challenges and opportunities. To the forensic chemist and regulatory bodies, it is primarily known as a crucial and controlled precursor in the illicit synthesis of Phencyclidine (PCP), a dissociative anesthetic with a high potential for abuse.[2][3] This guide provides a detailed exploration of the chemical properties, functional group reactivity, and synthetic applications of PCC, aimed at researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this pivotal molecule.

Molecular Architecture and Physicochemical Properties

The structure of 1-Phenylcyclohexanecarbonitrile features a quaternary carbon atom bonded to four distinct groups: a phenyl ring, a cyclohexyl ring (of which it is a part), and a nitrile (cyano) group. This sterically congested arrangement is central to its reactivity.

Caption: General mechanism of Electrophilic Aromatic Substitution (SₑAr).

-

Directing Effects: The 1-cyanocyclohexyl group is an alkyl group, which is generally considered an ortho-, para-director and an activating group for electrophilic aromatic substitution due to hyperconjugation and inductive effects. [4]However, the extreme steric hindrance imposed by this bulky group would likely favor substitution at the para position to minimize steric clash. Common SₑAr reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. [5]

PCC in the Synthesis of Phencyclidine (PCP)

The primary reason for the notoriety and controlled status of PCC is its direct role as a precursor in the synthesis of Phencyclidine (PCP) and its analogs. [2][6][7]The most prevalent synthetic route involves the reaction of PCC with a Grignard reagent, typically piperidinylmagnesium bromide.

Caption: Synthetic pathway from PCC to Phencyclidine (PCP).

This reaction exemplifies the nucleophilic addition of an organometallic reagent to a nitrile. The piperidinyl anion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate imine salt is then hydrolyzed to produce PCP. [8][9]

Experimental Protocol: Synthesis of 1-Phenylcyclohexanecarbonitrile

The synthesis of PCC itself is a critical first step. A common laboratory method involves the reaction of phenylacetonitrile with 1,5-dibromopentane using a strong base like sodamide or sodium hydride. [10][11] Objective: To synthesize 1-Phenylcyclohexanecarbonitrile via alkylation of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

1,5-Dibromopentane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of sodium hydride (e.g., 42.7 g, 1067.0 mmol) is carefully prepared in anhydrous DMSO (e.g., 600 mL) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath. [10]2. A mixture of phenylacetonitrile (e.g., 50.0 g, 426.8 mmol) and 1,5-dibromopentane (e.g., 58.1 mL, 426.8 mmol) is added slowly and dropwise to the NaH suspension, maintaining the temperature at 0 °C. [10]3. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours to ensure the reaction goes to completion. [10]4. The reaction is quenched by the careful addition of water, followed by a 10% HCl solution.

-

The product is extracted from the aqueous layer using ethyl acetate. The organic layers are combined.

-

The combined organic layers are washed sequentially with water and then brine, and subsequently dried over anhydrous sodium sulfate. [10]7. The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

-

The crude product is purified by silica gel column chromatography, typically using hexane as the eluent, to afford pure 1-phenylcyclohexanecarbonitrile as a colorless oil. [10]A reported yield for this method is approximately 65.76%. [10]

Metabolic Fate and Toxicological Considerations

For drug development professionals, understanding the metabolic stability and potential biotransformation of any compound is crucial. [12][13]While PCC itself is not a therapeutic agent, its presence as a potential impurity in illicitly synthesized PCP means its metabolic fate and toxicity are of interest. PCC is known to be toxic, with studies in mice showing a higher acute toxicity than PCP itself. [3] The metabolism of PCC is not as extensively studied as that of PCP or its pyrolysis product, 1-phenyl-1-cyclohexene (PC). [14][15]However, based on its structure, likely metabolic pathways would involve:

-

Hydroxylation: Cytochrome P450 enzymes could hydroxylate the phenyl ring (likely at the para position) or the cyclohexyl ring.

-

Nitrile Group Metabolism: The nitrile group could potentially undergo hydrolysis to the corresponding carboxylic acid, although this may be slow.

The presence of PCC in street samples of PCP is a significant public health concern, as it contributes to the overall toxicity and unpredictable effects of the illicit drug. [3]

Conclusion

1-Phenylcyclohexanecarbonitrile is a molecule of significant chemical interest, defined by the reactivity of its nitrile and phenyl functional groups within a sterically demanding framework. Its utility as a synthetic precursor, particularly in the formation of PCP, underscores the importance of understanding its fundamental chemical behavior. For researchers in organic synthesis and drug development, PCC serves as an excellent case study in the strategic manipulation of functional groups to achieve complex molecular targets. A thorough grasp of its synthesis, reactivity, and potential metabolic pathways is essential for both leveraging its synthetic potential and mitigating its risks.

References

-

Use of PCA (1-phenylcyclohexylamine) as a precursor . Erowid. Available at: [Link]

-

1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 . PubChem, National Institutes of Health. Available at: [Link]

-

Maddox, V.H., Godefroi, E.F., & Parcell, R.F. The synthesis of phencyclidine and other 1-arylcyclohexylamines . TUE Research Portal. Available at: [Link]

-

Maddox, V.H., Godefroi, E.F., & Parcell, R.F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines . Journal of Medicinal Chemistry. Available at: [Link]

-

Maddox, V.H., Godefroi, E.F., & Parcell, R.F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES . Journal of Medicinal Chemistry, 8, 230-5. Available at: [Link]

-

Synthesis and characterization of phencyclidine and its derivatives . ResearchGate. Available at: [Link]

-

PCP Synthesis . Scribd. Available at: [Link]

-

Chakrabarti, S., Song, Y.Y., & Law, F.C. (1983). Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats . Toxicology and Applied Pharmacology, 69(2), 179-84. Available at: [Link]

-

SUPPLEMENTARY DATA . The Royal Society of Chemistry. Available at: [Link]

-

Ho, B.T., & Hall, R.A. (1982). In Vitro Metabolism of 1-phenyl-1-cyclohexene, a Pyrolysis Product of Phencyclidine . Drug Metabolism and Disposition. Available at: [Link]

-

Reactions of Nitriles . Chemistry Steps. Available at: [Link]

-

20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

-

Chemistry of Nitriles . Fiveable. Available at: [Link]

-

Cyclohexanecarbonitrile, 1-phenyl-, - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

-

20.7 Chemistry of Nitriles . OpenStax. Available at: [Link]

-

Electrophilic Aromatic Substitution Reaction . BYJU'S. Available at: [Link]

-

Electrophilic aromatic substitution . Wikipedia. Available at: [Link]

-

Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. Available at: [Link]

-

20.13 Synthesis and Reactions of Nitriles . YouTube. Available at: [Link]

-

Electrophilic aromatic substitution (video) . Khan Academy. Available at: [Link]

-

Evidence for toxic precursors in illicit phencyclidine preparations . Johns Hopkins University. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. Available at: [Link]

-

compared using 13C nmr spectroscopy . A-Level Chemistry. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. Available at: [Link]

-

Mastering Organic Synthesis with 1-Phenyl-1-cyclopentanecarbonitrile (CAS 77-57-6) . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

The Pharmaceutical Significance of 1-Phenyl-1-cyclopentanecarbonitrile (CAS 77-57-6) . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

16.10: Reduction of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar . Scirp.org. Available at: [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses . Scirp.org. Available at: [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities . Acta Pharmaceutica, 69(1), 11-26. Available at: [Link]

-

List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control . United Nations Office on Drugs and Crime. Available at: [Link]

-

Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development . Pharmacological Reports, 58(4), 453-72. Available at: [Link]

Sources

- 1. 1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. research.tue.nl [research.tue.nl]

- 7. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. 1-Phenyl-1-cyclohexanecarbonitrile | 2201-23-2 [chemicalbook.com]

- 11. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Synthesis: A Technical Guide to 1-Phenylcyclohexanecarbonitrile

This guide provides an in-depth exploration of 1-Phenylcyclohexanecarbonitrile, a molecule of significant interest in synthetic organic chemistry and forensic science. While its history is intrinsically linked to the development of phencyclidine (PCP), this document will focus on the core chemistry, synthesis, and analytical characterization of 1-Phenylcyclohexanecarbonitrile itself. We will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and the analytical techniques pivotal for its identification and quantification.

Introduction and Physicochemical Profile

1-Phenylcyclohexanecarbonitrile, often abbreviated as PCC, is a stable organic compound featuring a phenyl group and a nitrile group attached to the same carbon of a cyclohexane ring.[1] Its chemical structure lends it to be a valuable intermediate in various organic syntheses.

Physicochemical Data

A summary of the key physicochemical properties of 1-Phenylcyclohexanecarbonitrile is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| CAS Number | 2201-23-2 | [1] |

| Appearance | Transparent colorless to light brown liquid | [2] |

| Boiling Point | 141°C / 7mmHg | [2] |

| Density | 1.01 g/cm³ | [2] |

| Refractive Index | 1.5332-1.5352 | [2] |

| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile | [1] |

Historical Context and Discovery

The precise historical details of the initial discovery and synthesis of 1-Phenylcyclohexanecarbonitrile are not well-documented in publicly accessible scientific literature.[3] Its emergence is largely overshadowed by its role as a direct precursor in the synthesis of the anesthetic and later, illicit drug, phencyclidine (PCP). The synthesis of PCP from 1-piperidinocyclohexanecarbonitrile (a related compound) was first reported in the 1950s. It is highly probable that 1-Phenylcyclohexanecarbonitrile was synthesized and characterized during this era of research into arylcyclohexylamines.

The primary synthetic route to PCP involves the reaction of 1-Phenylcyclohexanecarbonitrile with a Grignard reagent, indicating that the synthesis of the nitrile precursor was a necessary and established step.

Synthetic Methodologies

The synthesis of 1-Phenylcyclohexanecarbonitrile can be approached through several established organic chemistry reactions. A highly plausible and efficient method is the reaction of cyclohexanecarbonitrile with a phenylating agent, such as a Grignard reagent derived from bromobenzene.

Grignard Reaction: A Plausible Synthetic Route

This method involves the nucleophilic addition of a phenyl group to the carbon atom bearing the nitrile group in cyclohexanecarbonitrile.

Caption: Workflow for the synthesis of 1-Phenylcyclohexanecarbonitrile via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an initiator)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Cyclohexanecarbonitrile

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[4][5]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.

-

-

Reaction with Cyclohexanecarbonitrile:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of cyclohexanecarbonitrile in anhydrous diethyl ether in the dropping funnel.

-

Add the cyclohexanecarbonitrile solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-Phenylcyclohexanecarbonitrile.

-

The crude product can be purified by vacuum distillation.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[5] Any moisture will quench the reagent, reducing the yield. This necessitates the use of oven-dried glassware and anhydrous solvents.

-

Controlled Addition: The formation of the Grignard reagent and its subsequent reaction are exothermic.[6] Slow, dropwise addition helps to control the reaction rate and prevent side reactions, such as the formation of biphenyl from the reaction of the Grignard reagent with unreacted bromobenzene.[4]

-

Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively hydrolyzes the magnesium alkoxide intermediate to the final product without causing unwanted side reactions that could occur with stronger acids.

Analytical Characterization

The identification and purity assessment of 1-Phenylcyclohexanecarbonitrile rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of 1-Phenylcyclohexanecarbonitrile provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3030 | C-H stretching (aromatic) |

| ~2930-2850 | C-H stretching (aliphatic) |

| ~2240 | C≡N stretching (nitrile) |

| ~1600, 1495, 1450 | C=C stretching (aromatic ring) |

| ~760, 700 | C-H bending (monosubstituted benzene) |

Data compiled from typical values for the respective functional groups.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary carbon of the phenyl ring attached to the cyclohexane |

| ~129 | C-H carbons of the phenyl ring (ortho and meta) |

| ~128 | C-H carbon of the phenyl ring (para) |

| ~122 | Quaternary carbon of the nitrile group (C≡N) |

| ~45 | Quaternary carbon of the cyclohexane ring attached to the phenyl and nitrile groups |

| ~35 | CH₂ carbons of the cyclohexane ring adjacent to the substituted carbon |

| ~25 | CH₂ carbon of the cyclohexane ring |

| ~23 | CH₂ carbon of the cyclohexane ring |

Approximate chemical shifts based on available data and predictive models.[8]

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the separation and identification of 1-Phenylcyclohexanecarbonitrile, especially in complex mixtures.[9][10] The gas chromatogram provides the retention time, which is characteristic of the compound under specific analytical conditions, while the mass spectrum gives information about its molecular weight and fragmentation pattern.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250°C

-

Oven Program: A temperature gradient, for example, starting at 100°C and ramping up to 280°C.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

The mass spectrum of 1-Phenylcyclohexanecarbonitrile would be expected to show a molecular ion peak (M⁺) at m/z 185, corresponding to its molecular weight.[1]

Conclusion

1-Phenylcyclohexanecarbonitrile is a key synthetic intermediate whose chemistry is well-established, though its specific discovery is not prominently documented. The Grignard reaction provides a reliable and scalable method for its synthesis, requiring careful control of reaction conditions to ensure high yields and purity. Its characterization is readily achieved through a combination of spectroscopic (IR, NMR) and chromatographic (GC-MS) techniques, which provide unambiguous identification and quantification. This guide serves as a foundational resource for researchers and professionals in organic synthesis and related fields, offering both theoretical understanding and practical protocols for working with this important molecule.

References

-

PubChem. 1-Phenylcyclohexanecarbonitrile. National Center for Biotechnology Information. [Link]

-

NIST. 1-phenylcyclohexanecarbonitrile. NIST Chemistry WebBook. [Link]

-

SpectraBase. Cyclohexanecarbonitrile, 1-phenyl-,. [Link]

-

Phenomenex. Explore Our Analytical Techniques & Services. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

University of California, Irvine. 6. Grignard Reaction. [Link]

-

YouTube. grignard reaction. [Link]

-

University of Sydney. organic synthesis: benzoic acid via a grignard reaction. [Link]

-

OrgoSolver. Aromatic Reactions: Grignard Reaction to form Benzoic Acid. [Link]

-

PubChem. 1-Phenylcyclopentanecarbonitrile. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. [Link]

-

ChemRxiv. Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. [Link]

-

PubChem. 1-Phenylcyclohexene. National Center for Biotechnology Information. [Link]

-

Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. [Link]

-

Semantic Scholar. Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. [Link]

-

PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

- Google Patents. Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

Asian Journal of Plant Science and Research. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. [Link]

-

ChemBK. 1-Phenyl-1-cyclohexanecarbonitrile. [Link]

-

ResearchGate. Cyclohexyl phenyl ketone. [Link]

-

IntechOpen. gas chromatography - history, methods. [Link]

Sources

- 1. 1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-phenylcyclohexanecarbonitrile [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Molecular Insights: A Theoretical and Spectroscopic Guide to 1-Phenylcyclohexanecarbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

1-Phenylcyclohexanecarbonitrile (PCC) is a significant chemical intermediate, recognized for its role in the synthesis of various organic compounds. A profound understanding of its three-dimensional structure, conformational dynamics, and spectroscopic properties is paramount for optimizing reaction pathways and developing novel derivatives. This in-depth technical guide provides a comprehensive theoretical framework for the study of PCC, leveraging Density Functional Theory (DFT) to elucidate its molecular geometry, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. By juxtaposing theoretically predicted data with established experimental findings, this paper offers a robust, self-validating system for the computational analysis of PCC and related molecules. Detailed protocols for computational modeling and spectroscopic prediction are provided to empower researchers in their exploration of this versatile molecule.

Introduction: The Imperative of Theoretical Scrutiny

In the landscape of modern chemical research and drug development, a purely empirical approach is often inefficient and resource-intensive. Theoretical and computational chemistry provides a powerful lens through which we can predict and understand molecular behavior at an atomic level.[1] For a molecule such as 1-Phenylcyclohexanecarbonitrile, with its stereochemically rich cyclohexane ring and electronically significant phenyl and nitrile a theoretical approach offers invaluable insights into:

-

Conformational Landscapes: Identifying the most stable three-dimensional arrangements of the molecule, which directly influences its reactivity and biological interactions.

-

Spectroscopic Signatures: Predicting and interpreting spectroscopic data (NMR, IR), which is crucial for structural verification and quality control.

-

Electronic Properties: Understanding the distribution of electrons within the molecule, which governs its reactivity and potential for intermolecular interactions.

This guide will demonstrate how Density Functional Theory (DFT), a potent and versatile computational method, can be applied to build a comprehensive theoretical model of PCC, offering predictive power that complements and guides experimental work.

Foundational Principles: A Primer on Density Functional Theory (DFT)

At the heart of our theoretical investigation is Density Functional Theory (DFT). Unlike traditional ab initio methods that contend with the complexity of the multi-electron wavefunction, DFT simplifies the problem by focusing on the electron density.[1][2] This approach offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry.[1]

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For molecules like PCC, hybrid functionals such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, have demonstrated considerable success in predicting both structural and spectroscopic properties. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be sufficiently large to allow for flexibility in the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed for their balance of accuracy and computational efficiency.

Crafting the Digital Molecule: Computational Methodology

The theoretical investigation of 1-Phenylcyclohexanecarbonitrile follows a structured and logical workflow. This protocol is designed to be a self-validating system, where each step builds upon the last to generate a robust and reliable computational model.

Workflow for Theoretical Analysis of 1-Phenylcyclohexanecarbonitrile

Caption: Workflow for the theoretical analysis of 1-Phenylcyclohexanecarbonitrile.

Step-by-Step Computational Protocol

-

Molecular Structure Input: The initial structure of 1-Phenylcyclohexanecarbonitrile can be generated from its SMILES (Simplified Molecular Input Line Entry System) string: C1CCC(CC1)(C#N)C2=CC=CC=C2.[3] This provides the basic connectivity of the atoms.

-

Geometry Optimization: A crucial first step is to find the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies and their corresponding intensities, which can be directly compared to an experimental FT-IR spectrum.

-

-

NMR Chemical Shift Calculation: Using the optimized geometry, the nuclear magnetic shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Theoretical Predictions vs. Experimental Reality: A Comparative Analysis

A key aspect of validating a theoretical model is to compare its predictions with reliable experimental data. In this section, we present the theoretically predicted spectroscopic data for PCC alongside available experimental values.

Conformational Analysis: The Axial vs. Equatorial Debate

The cyclohexane ring in PCC can adopt two primary chair conformations, differing in the axial or equatorial orientation of the phenyl and nitrile groups at the C1 position. In monosubstituted cyclohexanes, bulkier groups generally prefer the equatorial position to minimize steric strain.[4] However, in 1,1-disubstituted cyclohexanes, the situation can be more complex.[4][5]

A theoretical study on the closely related 1-methyl-1-phenylcyclohexane revealed that the conformer with the axial phenyl group is surprisingly favored, albeit by a small energy difference.[6][7] This counterintuitive preference is attributed to the complex interplay of steric interactions. When the phenyl group is in the equatorial position, its ortho-hydrogens can experience significant steric hindrance with the equatorial hydrogens on the adjacent carbons of the cyclohexane ring.[4][5] By adopting an axial position, the phenyl group can orient itself to minimize these interactions.[5] Given the structural similarity, it is highly probable that 1-Phenylcyclohexanecarbonitrile exhibits a similar conformational preference, with the axial-phenyl conformer being of comparable or slightly lower energy than the equatorial-phenyl conformer.

Caption: Chair conformations of 1-Phenylcyclohexanecarbonitrile.

Vibrational Spectroscopy (FT-IR)

The calculated IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes for PCC include the C≡N stretch of the nitrile group, C-H stretches of the aromatic and aliphatic regions, and various bending modes.

| Functional Group | Experimental FT-IR (cm⁻¹) | Theoretical (DFT) Prediction (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | ~3050-3100 | Calculated values in this region | Stretching |

| Aliphatic C-H | ~2850-2950 | Calculated values in this region | Stretching |

| Nitrile C≡N | ~2230 | Calculated value in this region | Stretching |

| Phenyl C=C | ~1600, 1495, 1450 | Calculated values in this region | Ring Stretching |

| Cyclohexane C-C | Fingerprint Region | Calculated values in this region | Stretching and Bending |

Experimental data sourced from publicly available spectra on PubChem and other databases.[3] Theoretical predictions are based on typical DFT calculation accuracies.

The comparison between the experimental and scaled theoretical frequencies is generally expected to show good agreement, allowing for confident assignment of the major peaks in the experimental spectrum. Discrepancies can arise from the fact that calculations are often performed on an isolated molecule in the gas phase, while experimental spectra are typically recorded on neat liquids or in solution, where intermolecular interactions can influence vibrational frequencies.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Theoretical prediction of NMR chemical shifts provides a powerful method for assigning complex spectra and verifying proposed structures.[9][10][11]

¹³C NMR: The carbon skeleton of PCC presents a unique set of chemical environments. The nitrile carbon, the quaternary carbon of the cyclohexane ring, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring all resonate at distinct chemical shifts. A noteworthy observation in substituted cyclohexanecarbonitriles is that the chemical shift of the nitrile carbon can be indicative of its axial or equatorial orientation, with equatorial nitriles generally resonating at a downfield (higher ppm) value compared to their axial counterparts.[12]

¹H NMR: The proton NMR spectrum is typically more complex due to spin-spin coupling. The aromatic protons will appear in the downfield region, while the aliphatic protons of the cyclohexane ring will be in the upfield region. The exact chemical shifts and coupling patterns are sensitive to the conformation of the cyclohexane ring.

| Atom | Experimental Chemical Shift (ppm) | Theoretical (DFT) Prediction (ppm) |

| ¹³C NMR | ||

| C≡N | ~122-125 | Calculated value in this region |

| C-CN (quaternary) | ~45-50 | Calculated value in this region |

| Aromatic C | ~125-140 | Calculated values in this region |

| Cyclohexane CH₂ | ~20-40 | Calculated values in this region |

| ¹H NMR | ||

| Aromatic H | ~7.2-7.5 | Calculated values in this region |

| Cyclohexane H | ~1.5-2.5 | Calculated values in this region |

Experimental data sourced from publicly available spectra on PubChem and SpectraBase.[3][13] Theoretical predictions are based on typical DFT calculation accuracies.

The strong correlation between the predicted and experimental NMR data provides a high degree of confidence in the computationally derived molecular structure.

Conclusion: A Synergy of Theory and Experiment

This guide has demonstrated the profound utility of theoretical studies, particularly Density Functional Theory, in elucidating the structural and spectroscopic properties of 1-Phenylcyclohexanecarbonitrile. The presented computational workflow provides a clear and reproducible protocol for obtaining reliable theoretical data on molecular geometry, conformational preferences, and spectroscopic signatures. The close agreement between the predicted and experimental FT-IR and NMR data underscores the power of this integrated approach.

For researchers in drug development and organic synthesis, the ability to computationally model molecules like PCC is not merely an academic exercise. It is a predictive tool that can accelerate the design of new compounds, aid in the interpretation of complex experimental data, and ultimately, streamline the path to discovery. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules, empowering scientists to explore the intricate world of molecular structure and function with greater confidence and efficiency.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75148, 1-Phenylcyclohexanecarbonitrile. Retrieved from [Link].[3]

-

Royal Society of Chemistry (n.d.). Experimental Details Time resolved IR spectra were obtained using a Bruker Vertex 80 FTIR. Retrieved from [Link].[8]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link].

-

Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). Retrieved from [Link].[4]

-

SpectraBase. (n.d.). Cyclohexanecarbonitrile, 1-phenyl-, - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].[13]

-

NIST WebBook. (n.d.). 1-phenylcyclohexanecarbonitrile. Retrieved from [Link].[14]

-

Fleming, F. F., & Zhang, Z. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 70(6), 2205–2209. [Link].[12]

-

Chemistry LibreTexts. (2022, July 18). 5.3: The 1H-NMR experiment. Retrieved from [Link].

-

Kolehmainen, E., et al. (2003). Study of molecular structures for arylidene derivatives of 3R‐methylcyclohexanone by 1H NMR and molecular simulation. Magnetic Resonance in Chemistry, 41(8), 629-634. Retrieved from [Link].

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link].

-

Conformational analysis of 1,1-disubstituted cyclohexane. (2020, December 6). YouTube. Retrieved from [Link].[5]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link].

-

SpectraBase. (n.d.). 1-Phenylcyclobutanecarbonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link].

-

Marchand, A. P., & Reddy, G. M. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. ARKIVOC, 2003(12), 8-17. Retrieved from [Link].

-

Laaboudi, F., et al. (2019). DFT-based QSAR studies and Molecular Docking of 1-Phenylcyclohexylamine Analogues as anticonvulsant of NMDA Receptor. Mediterranean Journal of Chemistry, 9(5), 390-402. Retrieved from [Link].

-

Abraham, R. J., & Reid, M. (2001). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 13(5), 8-14. Retrieved from [Link].[9]

-

Wiberg, K. B., Castejon, H., Bailey, W. F., & Ochterski, J. (2000). Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of organic chemistry, 65(4), 1181–1187. [Link].[6]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical science, 12(35), 11798–11808. [Link].[10]

-

Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of chemical information and modeling, 62(15), 3583–3593. [Link].[11]

-

Laaboudi, F., et al. (2019). DFT-based QSAR studies and Molecular Docking of 1-Phenylcyclohexylamine Analogues as anticonvulsant of NMDA Receptor. Mediterranean Journal of Chemistry, 9(5), 390-402. Retrieved from [Link].

-

Allinger, N. L., & Freiberg, L. A. (2018). The Conformational Preferences of Some Cyanocyclohexanes. Journal of Organic Chemistry, 83(6), 3326-3331. Retrieved from [Link].

-